molecular formula C14H15BO2 B14020183 (2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid

(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B14020183
M. Wt: 226.08 g/mol
InChI Key: GWEFFAHJXROHKH-UHFFFAOYSA-N
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Description

(2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a biphenyl moiety with an ethyl group at the 2-position and a boronic acid group at the 4-position. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the development of sensors for detecting diols and other biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that target specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of complexes with Lewis bases. These interactions are crucial in processes like the Suzuki-Miyaura coupling, where the boronic acid transfers its organic residue to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Ethylphenylboronic acid
  • 4-Biphenylboronic acid

Comparison: (2-Ethyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure with an ethyl group at the 2-position. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity in certain reactions, compared to simpler boronic acids like phenylboronic acid. The presence of the biphenyl moiety also allows for greater versatility in forming complex molecules, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

IUPAC Name

(3-ethyl-4-phenylphenyl)boronic acid

InChI

InChI=1S/C14H15BO2/c1-2-11-10-13(15(16)17)8-9-14(11)12-6-4-3-5-7-12/h3-10,16-17H,2H2,1H3

InChI Key

GWEFFAHJXROHKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)CC)(O)O

Origin of Product

United States

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